
3-Isocyanato-1-méthyl-1H-indole
Vue d'ensemble
Description
“3-Isocyanato-1-methyl-1H-indole” is a unique chemical compound with the empirical formula C9H6N2O . It has a molecular weight of 158.16 . The IUPAC name for this compound is 3-isocyanato-1H-indole .
Molecular Structure Analysis
The InChI code for “3-Isocyanato-1-methyl-1H-indole” is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H . The SMILES string representation is O=C=NC1=CNC2=CC=CC=C21 .
Physical and Chemical Properties Analysis
The melting point of “3-Isocyanato-1-methyl-1H-indole” is 52-53 °C, and its predicted boiling point is 310.9±15.0 °C . The predicted density is 1.24±0.1 g/cm3 . It is a solid substance .
Applications De Recherche Scientifique
Agents antiviraux
Les dérivés de l'indole, y compris le 3-Isocyanato-1-méthyl-1H-indole, ont été étudiés pour leurs propriétés antivirales. Les composés à noyau indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus. Par exemple, certains dérivés de l'indole ont démontré une sélectivité significative et des valeurs de concentration inhibitrice contre le virus Coxsackie B4 .
Activité anti-VIH
La lutte contre le VIH a vu l'utilisation de dérivés de l'indole comme inhibiteurs potentiels. Des études de docking moléculaire de nouveaux dérivés indolyle ont été réalisées pour évaluer leur efficacité contre le VIH-1, mettant en évidence la polyvalence des composés indoliques dans le traitement antirétroviral .
Applications anticancéreuses
Les dérivés de l'indole sont étudiés pour leurs activités cytotoxiques contre diverses lignées cellulaires cancéreuses. Par exemple, les dérivés de 3-[(4-Substituépiperazin-1-yl)méthyl]-1H-indole ont montré une cytotoxicité dépendante du type de lignée cellulaire cancéreuse, indiquant leur potentiel comme thérapeutiques anticancéreux .
Propriétés antimicrobiennes
Le potentiel antimicrobien des dérivés de l'indole est significatif, avec des applications dans la lutte contre diverses infections microbiennes. La diversité structurale des composés à base d'indole permet de cibler différentes souches microbiennes, renforçant ainsi leur utilité en thérapie antimicrobienne .
Utilisations anti-inflammatoires
Les dérivés de l'indole possèdent des activités anti-inflammatoires, qui peuvent être exploitées dans le traitement des maladies inflammatoires chroniques. Leur capacité à moduler les voies inflammatoires les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires .
Effets antioxydants
Les propriétés antioxydantes des dérivés de l'indole contribuent à leurs effets protecteurs contre les dommages liés au stress oxydatif. Cela en fait des candidats pour l'inclusion dans des traitements visant à prévenir ou à atténuer les troubles induits par le stress oxydatif .
Potentiel antidiabétique
La recherche sur les dérivés de l'indole s'est également étendue à leur utilisation dans la gestion du diabète. Leur rôle dans la modulation des taux de glucose et de la sensibilité à l'insuline présente une voie prometteuse pour le développement de médicaments antidiabétiques .
Activité antimalarienne
Les dérivés de l'indole ont été étudiés pour leurs effets antimalariens, offrant une voie potentielle pour de nouveaux médicaments antimalariens. Leur capacité à interférer avec le cycle de vie des parasites du paludisme souligne leur importance dans la recherche antimalarienne .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Isocyanato-1-methyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets. The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they can inhibit the activity of certain proteins, as seen with the substitution of indole at the C5 position playing an important role in Sir 2 protein inhibition . The specific interactions of 3-Isocyanato-1-methyl-1H-indole with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may impact a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point, boiling point, and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 3-Isocyanato-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational characteristics of similar compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 3-Isocyanato-1-methyl-1H-indole.
Analyse Biochimique
Biochemical Properties
3-Isocyanato-1-methyl-1H-indole plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls present in proteins and enzymes. This reactivity allows 3-Isocyanato-1-methyl-1H-indole to modify the structure and function of these biomolecules, potentially altering their activity and interactions .
Cellular Effects
The effects of 3-Isocyanato-1-methyl-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can lead to altered signal transduction, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by 3-Isocyanato-1-methyl-1H-indole can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Isocyanato-1-methyl-1H-indole exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, leading to the formation of stable covalent bonds. This modification can result in enzyme inhibition or activation, depending on the specific site of interaction. Furthermore, changes in gene expression may occur due to the alteration of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isocyanato-1-methyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Isocyanato-1-methyl-1H-indole can undergo hydrolysis, leading to the formation of amines and carbon dioxide. This degradation process can impact the compound’s efficacy and the duration of its effects on cells .
Dosage Effects in Animal Models
The effects of 3-Isocyanato-1-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by selectively modifying target proteins and enzymes. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity sets in .
Metabolic Pathways
3-Isocyanato-1-methyl-1H-indole is involved in various metabolic pathways, particularly those related to the metabolism of indole derivatives. The compound can interact with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Isocyanato-1-methyl-1H-indole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to intracellular proteins can facilitate its transport to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Isocyanato-1-methyl-1H-indole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For instance, localization to the nucleus may impact gene expression, while localization to the mitochondria can affect cellular metabolism .
Propriétés
IUPAC Name |
3-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-6-9(11-7-13)8-4-2-3-5-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONDNSIYLUAZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600312 | |
| Record name | 3-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124808-78-2 | |
| Record name | 3-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



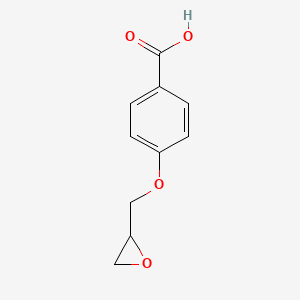

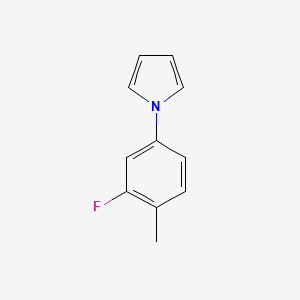
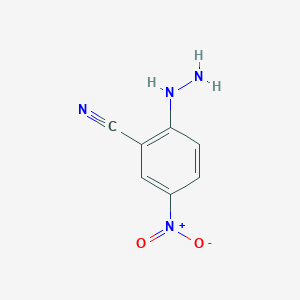
![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)
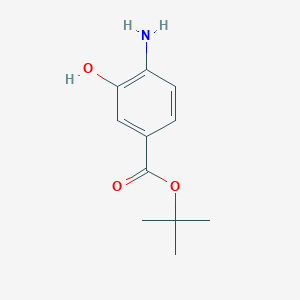
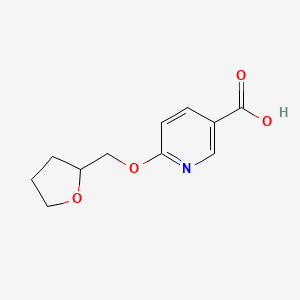
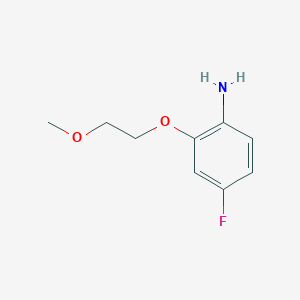
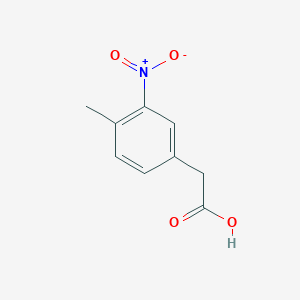



![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
